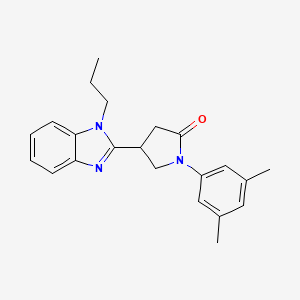

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a pyrrolidin-2-one core, substituted with a 3,5-dimethylphenyl group and a 1-propylbenzimidazol-2-yl group

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h5-8,10-12,17H,4,9,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSGQXPICUFVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

Substitution with 3,5-Dimethylphenyl Group:

Attachment of 1-Propylbenzimidazol-2-yl Group: This step may involve nucleophilic substitution reactions where the benzimidazole derivative is reacted with the pyrrolidin-2-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, biological activities, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Benzodiazole moiety : A bicyclic structure that contributes to the compound's biological activity.

- Dimethylphenyl group : Enhances lipophilicity and biological interactions.

Molecular Formula and Weight

- Molecular Formula : C21H23N3O2

- Molecular Weight : 365.49 g/mol

Purity

Typically, the compound exhibits a purity of around 95%, making it suitable for research applications.

Pharmacological Research

The compound is being investigated for its potential therapeutic effects in various medical conditions. Preliminary studies suggest several avenues of research:

a. Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of pyrrolidinones have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancers.

| Study | Cell Line | IC50 Value (µM) |

|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | 5.0 |

| Study 2 | PC3 (Prostate Cancer) | 7.5 |

b. Neuropharmacological Effects

The compound's structure suggests potential use as a neuropharmacological agent. Studies have reported sedative effects in animal models, indicating its potential as an anxiolytic or sedative drug.

c. Enzyme Inhibition

Research indicates that compounds similar to this may inhibit specific enzymes involved in pathological processes, such as phospholipase A2, which is implicated in inflammatory responses.

Case Study 1: Anticancer Effects

A recent study focused on the anticancer effects of pyrrolidinone derivatives similar to this compound. The results demonstrated dose-dependent inhibition of cell growth in MCF7 breast cancer cells with IC50 values ranging from 5 to 10 µM depending on the specific derivative used.

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the sedative effects of related compounds, significant increases in sleep duration were observed when administered alongside standard sedatives like pentobarbital.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,5-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

- 1-(3,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

- 1-(3,5-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the 1-propylbenzimidazol-2-yl group, in particular, can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Biological Activity

1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

- A pyrrolidinone backbone.

- A 3,5-dimethylphenyl substituent.

- A propyl-substituted benzodiazole moiety.

Research indicates that compounds similar to this compound may interact with various biological targets including:

- G-protein coupled receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The compound may act as an allosteric modulator, enhancing or inhibiting receptor activity.

- CB1 Receptors : Preliminary studies suggest that related compounds exhibit antagonistic effects on cannabinoid receptors, which could have implications for appetite regulation and obesity treatment .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Study 1: Anxiolytic Effects

A study conducted on a series of benzodiazepine analogs demonstrated that compounds with similar structures to this compound exhibited significant anxiolytic effects in animal models. The study utilized behavioral assays such as the elevated plus-maze and open field tests to assess anxiety levels before and after administration of the compound.

Study 2: Anti-obesity Potential

In a controlled trial assessing the effects of CB1 antagonists on body weight management, compounds structurally related to the target compound showed promise in reducing food intake and body weight. The study highlighted the importance of receptor selectivity in minimizing side effects commonly associated with broader-spectrum appetite suppressants .

Q & A

Q. What are the common synthetic routes for 1-(3,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidin-2-one derivatives and functionalized benzimidazole precursors. For example, substituting aryl halides (e.g., 3,5-dimethylphenyl iodide) with pyrrolidinone intermediates under reflux conditions in ethanol or DMF yields the target compound. Reaction conditions such as solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice significantly impact yields. Evidence from similar benzimidazole-pyrrolidinone syntheses shows yields ranging from 46% to 85%, depending on the aryl halide's reactivity and steric hindrance .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

- Methodological Answer : Recrystallization using solvent mixtures (e.g., DMF-EtOH 1:1) is effective for removing unreacted starting materials and byproducts. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can further isolate the target compound. Purity validation via HPLC (C18 column, acetonitrile-water mobile phase) or melting point analysis ensures consistency. For example, recrystallization of analogous benzimidazole derivatives achieved >95% purity .

Q. What advanced spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Use 1H/13C NMR to identify proton environments (e.g., pyrrolidinone carbonyl at ~175 ppm) and aromatic substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). X-ray crystallography (via SHELXL software) resolves stereochemical ambiguities, particularly for the benzodiazole-pyrrolidinone junction . IR spectroscopy can validate functional groups like the pyrrolidinone C=O stretch (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between studies be systematically analyzed?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

Q. What computational methods support the study of this compound's interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in bromodomains or enzymes. Molecular dynamics simulations (MD) assess stability of ligand-protein complexes over time. QSAR models correlate structural features (e.g., substituent electronegativity) with activity. For example, ISOX-DUAL's benzimidazole scaffold was optimized using similar methods to enhance CBP/p300 binding .

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

- Methodological Answer : Contradictions may stem from solvent effects or tautomerism. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.